Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom at the 6th position and an ethyl ester group at the 2nd position of the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of ethyl 1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Oxidation Reactions: The tetrahydronaphthalene ring can be oxidized to form naphthalene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of ethyl 6-substituted-1,2,3,4-tetrahydronaphthalene-2-carboxylates.
Reduction: Formation of ethyl 1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Oxidation: Formation of naphthalene-2-carboxylate derivatives.
Scientific Research Applications
Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Similar structure with a chlorine atom instead of bromine.
Ethyl 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Contains a fluorine atom at the 6th position.
Ethyl 6-iodo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Contains an iodine atom at the 6th position.
Uniqueness
Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
Properties
IUPAC Name |
ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h5-6,8,11H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQOOSLIWDUCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.